An In-Depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid: A Core Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its structural resemblance to the purine nucleus allows it to interact with numerous enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a key derivative, 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid , a pivotal building block in the development of next-generation therapeutics, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). We will delve into its fundamental properties, synthesis, and its burgeoning role in innovative drug design strategies.
Introduction: The Significance of the Pyrazolopyridine Core
The fusion of pyrazole and pyridine rings gives rise to a family of heterocyclic compounds known as pyrazolopyridines. These structures have garnered significant attention in the pharmaceutical industry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The 1H-pyrazolo[4,3-c]pyridine isomer, in particular, has proven to be a valuable core for the design of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3]
The subject of this guide, 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid, serves as a critical starting material for the synthesis of these advanced therapeutic agents. The carboxylic acid moiety provides a convenient attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of highly targeted drugs.[4] Its designation as a "Protein Degrader Building Block" by multiple chemical suppliers underscores its growing importance in the field of targeted protein degradation.[2][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its successful application in drug development. While extensive experimental data for 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is not widely published, its basic characteristics can be summarized as follows:
| Property | Value | Source |
| CAS Number | 1140239-94-6 | [2] |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.14 g/mol | |
| Physical Form | Solid | |
| Storage | Refrigerator |
Further experimental determination of properties such as pKa, solubility in various organic and aqueous solvents, and melting point is crucial for its effective use in synthetic and formulation studies.
Synthesis and Chemical Reactivity
A plausible synthetic approach, based on established methodologies for related isomers, could involve the construction of the bicyclic core followed by the introduction or modification of the carboxylic acid group at the 4-position. The reactivity of the molecule is dominated by the carboxylic acid group, which can readily undergo esterification, amidation, and other transformations to introduce linkers or pharmacophoric groups. The pyrazole and pyridine rings also offer sites for further functionalization to fine-tune the electronic and steric properties of the molecule.
Biological Activity and Therapeutic Potential
The true value of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid lies in the diverse and potent biological activities exhibited by its derivatives. The pyrazolo[4,3-c]pyridine scaffold has been successfully employed to develop inhibitors for several important drug targets.
Kinase Inhibition
The pyrazolopyridine core is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been investigated as potent inhibitors of:
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Dual FLT3/CDK4 Inhibitors: A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), showing promise in the treatment of acute myeloid leukemia (AML).[3]
-
p21-Activated Kinase 1 (PAK1) Inhibitors: The related 1H-pyrazolo[3,4-d]pyrimidine scaffold has been used to develop potent PAK1 inhibitors that induce apoptosis and exhibit anti-migratory effects in breast cancer cells.[7]
The general mechanism of action for these kinase inhibitors involves the pyrazolopyridine core forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while substituents appended to the core explore other regions of the active site to enhance potency and selectivity.
Carbonic Anhydrase Inhibition
Derivatives of 1H-pyrazolo[4,3-c]pyridine bearing a sulfonamide group have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs).[3] Several of these compounds demonstrated potent inhibition of various human CA isoforms, suggesting their potential for the treatment of diseases where CAs are implicated, such as glaucoma, epilepsy, and certain types of cancer.
Application in Proteolysis-Targeting Chimeras (PROTACs)
Perhaps the most exciting and rapidly evolving application of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is its use as a foundational building block for the synthesis of PROTACs.
The PROTAC Concept
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic Acid as a PROTAC Anchor
The carboxylic acid group of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is an ideal synthetic handle for the attachment of linkers in PROTAC design. The pyrazolopyridine core can serve as the "warhead" that binds to the protein of interest (POI), particularly kinases. A recent patent application describes the use of a 1H-pyrazolo[4,3-c]pyridine core in the development of bifunctional compounds for the degradation of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[8]
The general synthetic strategy involves coupling the carboxylic acid of the pyrazolopyridine core to a linker, which is then connected to an E3 ligase ligand, such as derivatives of thalidomide or pomalidomide (for the Cereblon E3 ligase) or VHL-1 (for the von Hippel-Lindau E3 ligase).
Conclusion and Future Perspectives
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid is a quintessential example of a versatile building block that is driving innovation in medicinal chemistry. Its inherent drug-like properties and the synthetic accessibility of its derivatives make it an invaluable tool for the development of highly selective kinase inhibitors and, more recently, for the pioneering field of targeted protein degradation. As our understanding of complex disease biology deepens, the demand for sophisticated molecular tools to modulate protein function will continue to grow. The 1H-pyrazolo[4,3-c]pyridine core, with its proven track record and future potential, is poised to remain at the forefront of these efforts, enabling the discovery of novel therapeutics for a wide range of human diseases. Further research into the synthesis and biological evaluation of this specific carboxylic acid derivative will undoubtedly unlock even more of its potential.
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